[2-(3-Methylpiperidin-1-yl)benzyl]amine dihydrochloride
Description
[2-(3-Methylpiperidin-1-yl)benzyl]amine dihydrochloride is a piperidine-derived compound featuring a benzylamine moiety substituted with a 3-methylpiperidin-1-yl group. The dihydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
[2-(3-methylpiperidin-1-yl)phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11-5-4-8-15(10-11)13-7-3-2-6-12(13)9-14;;/h2-3,6-7,11H,4-5,8-10,14H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKYRVRIDQYWLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC=CC=C2CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Methylpiperidin-1-yl)benzyl]amine dihydrochloride typically involves the reaction of 3-methylpiperidine with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques ensures the consistent production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
[2-(3-Methylpiperidin-1-yl)benzyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as secondary or tertiary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
[2-(3-Methylpiperidin-1-yl)benzyl]amine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research explores its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of [2-(3-Methylpiperidin-1-yl)benzyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical properties of [2-(3-Methylpiperidin-1-yl)benzyl]amine dihydrochloride and related compounds:
Key Observations:
- Oxygen-Rich Moieties: Ethylenedioxy substituents in compound 13b improve solubility due to polar oxygen atoms . Halogenation: Chloro substituents (e.g., ) may facilitate halogen bonding with biological targets, improving affinity .
- Salt Forms: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility compared to monohydrochlorides (e.g., ), critical for drug formulation.
Biological Activity
[2-(3-Methylpiperidin-1-yl)benzyl]amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C13H22Cl2N2
- Molecular Weight : 285.24 g/mol
- CAS Number : 90484184
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:
- Anticancer Activity : Research indicates that derivatives of piperidine compounds, including those similar to [2-(3-Methylpiperidin-1-yl)benzyl]amine, exhibit anticancer properties. For instance, certain piperidine derivatives have shown cytotoxic effects against various cancer cell lines, suggesting a possible mechanism involving apoptosis induction and cell cycle arrest .
- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, particularly those involving acetylcholine receptors. Studies have shown that piperidine derivatives can act as ligands for muscarinic receptors, which are implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's .
- Antimicrobial Properties : Some studies have reported antifungal activities associated with piperidine derivatives targeting ergosterol biosynthesis in fungi . This suggests that this compound may also possess antimicrobial properties.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:
- Receptor Modulation : Interaction with muscarinic acetylcholine receptors can lead to modulation of signaling pathways associated with cell proliferation and apoptosis.
- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter breakdown (e.g., acetylcholinesterase), enhancing cholinergic signaling in the brain.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of a series of piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that certain compounds exhibited significant cytotoxicity and induced apoptosis more effectively than the reference drug bleomycin. This suggests that modifications in the piperidine structure can enhance anticancer activity .
Case Study 2: Neuroprotective Effects
In a model assessing neuroprotective effects against oxidative stress, compounds similar to [2-(3-Methylpiperidin-1-yl)benzyl]amine were shown to inhibit acetylcholinesterase activity while also displaying antioxidant properties. This dual action could position such compounds as potential candidates for Alzheimer's disease therapy .
Data Table: Biological Activities of Piperidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
